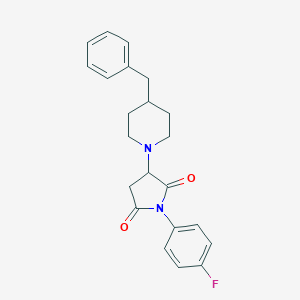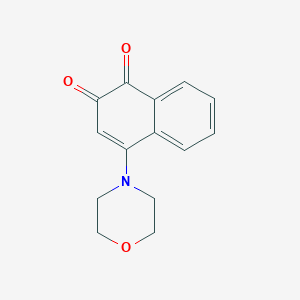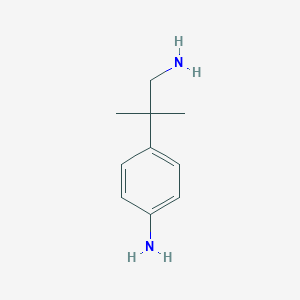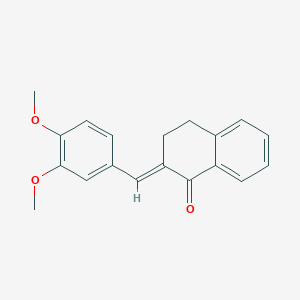
8-Amino-5,6-dimethoxy-4-methylquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Amino-5,6-dimethoxy-4-methylquinoline, also known as ADMQ, is a quinoline derivative that has been extensively studied for its potential applications in scientific research. ADMQ is a highly versatile compound that has been shown to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.
Mécanisme D'action
The exact mechanism of action of 8-Amino-5,6-dimethoxy-4-methylquinoline is not well understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 8-Amino-5,6-dimethoxy-4-methylquinoline has been shown to inhibit the activity of DNA topoisomerases, which are enzymes that are involved in DNA replication and transcription. 8-Amino-5,6-dimethoxy-4-methylquinoline has also been shown to inhibit the activity of protein kinases, which are enzymes that are involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
8-Amino-5,6-dimethoxy-4-methylquinoline has been shown to exhibit a wide range of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. 8-Amino-5,6-dimethoxy-4-methylquinoline has also been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the TRPV1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Amino-5,6-dimethoxy-4-methylquinoline for lab experiments is its versatility and wide range of potential applications. 8-Amino-5,6-dimethoxy-4-methylquinoline can be used in a variety of assays and experiments, and its unique properties make it a valuable tool for researchers in a variety of fields. However, one limitation of 8-Amino-5,6-dimethoxy-4-methylquinoline is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are many potential future directions for research on 8-Amino-5,6-dimethoxy-4-methylquinoline, including further exploration of its potential applications in cancer treatment, DNA damage detection, and metal ion sensing. Additional studies are also needed to fully understand the mechanism of action of 8-Amino-5,6-dimethoxy-4-methylquinoline and its potential interactions with other compounds and pathways. Finally, further research is needed to fully understand the potential limitations and risks associated with the use of 8-Amino-5,6-dimethoxy-4-methylquinoline in lab experiments and potential therapeutic applications.
Applications De Recherche Scientifique
8-Amino-5,6-dimethoxy-4-methylquinoline has been used in a variety of scientific research applications, including as a fluorescent probe for detecting DNA damage, as a ligand for metal ion sensing, and as a potential anti-cancer agent. 8-Amino-5,6-dimethoxy-4-methylquinoline has also been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains.
Propriétés
Numéro CAS |
64992-95-6 |
|---|---|
Nom du produit |
8-Amino-5,6-dimethoxy-4-methylquinoline |
Formule moléculaire |
C12H14N2O2 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5,6-dimethoxy-4-methylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-14-11-8(13)6-9(15-2)12(16-3)10(7)11/h4-6H,13H2,1-3H3 |
Clé InChI |
TWQJNRDMZJVLMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
SMILES canonique |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
Autres numéros CAS |
64992-95-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)


![3-[(4-Fluorophenyl)carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid](/img/structure/B187916.png)
![[(9-Ethyl-9h-carbazol-3-yl)methylene]malononitrile](/img/structure/B187917.png)

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)
![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)
![N-[(Z)-indol-3-ylidenemethyl]-1,3-thiazol-2-amine](/img/structure/B187923.png)
![4,6-Dimethylpyrano[3,2-g]chromene-2,8-dione](/img/structure/B187926.png)
![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)